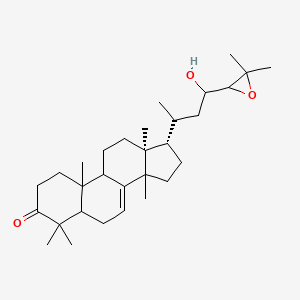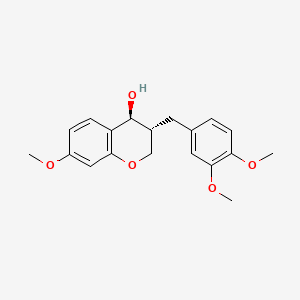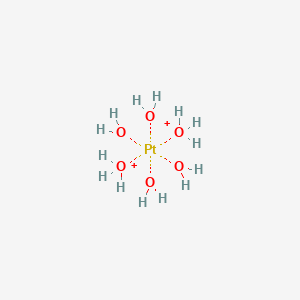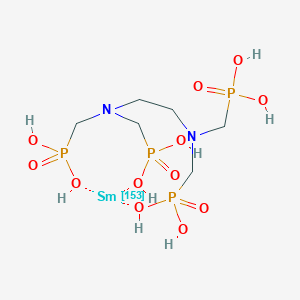![molecular formula C14H12O3 B1239000 Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl- CAS No. 52436-88-1](/img/structure/B1239000.png)
Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor-beta-lapachone is a derivative of beta-lapachone, a natural naphthoquinone compound. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and parasitic diseases. Nor-beta-lapachone is known for its ability to form inclusion complexes with cyclodextrins, which enhances its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nor-beta-lapachone is synthesized through the cyclization of nor-lapachol. The process involves the use of various reagents and conditions to achieve the desired product. One common method involves the use of poly (d, l-lactide-co-glycolide) (PLGA) microcapsules for encapsulation, which improves the cytotoxicity against cancer cells .
Industrial Production Methods: Industrial production of nor-beta-lapachone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The encapsulation in PLGA microcapsules is also employed in industrial settings to enhance the compound’s stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Nor-beta-lapachone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving nor-beta-lapachone include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of nor-beta-lapachone include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy against cancer cells and parasitic organisms .
Scientific Research Applications
Nor-beta-lapachone has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds. In biology and medicine, it is studied for its potential as an anti-cancer agent and its ability to combat parasitic diseases such as Chagas’ disease . The compound’s ability to form inclusion complexes with cyclodextrins also makes it valuable in drug delivery systems .
Mechanism of Action
The mechanism of action of nor-beta-lapachone involves its interaction with molecular targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is overexpressed in many cancer cells, making it a promising target for selective killing. Nor-beta-lapachone undergoes bioactivation by NQO1, leading to the generation of reactive oxygen species (ROS) and subsequent cell death . This mechanism is particularly effective against cancer cells that overexpress NQO1 .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to nor-beta-lapachone include beta-lapachone, mitomycin C, and apaziquone. These compounds share similar structures and mechanisms of action, particularly their ability to generate ROS and induce cell death in cancer cells .
Uniqueness: Nor-beta-lapachone is unique in its ability to form stable inclusion complexes with cyclodextrins, which significantly enhances its solubility and bioavailability. This property makes it a valuable candidate for drug delivery systems and therapeutic applications .
Properties
CAS No. |
52436-88-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2,2-dimethyl-3H-benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C14H12O3/c1-14(2)7-10-12(16)11(15)8-5-3-4-6-9(8)13(10)17-14/h3-6H,7H2,1-2H3 |
InChI Key |
DMSVAEFGRLMACV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C |
Canonical SMILES |
CC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C |
Synonyms |
nor-beta-lapachone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butan-2-yl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1238917.png)
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238918.png)




![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)







